molecular formula C9H6BrClN2 B1612863 7-(Bromomethyl)-4-chloroquinazoline CAS No. 234098-35-2

7-(Bromomethyl)-4-chloroquinazoline

カタログ番号: B1612863
CAS番号: 234098-35-2
分子量: 257.51 g/mol
InChIキー: YXMZSPUJMICFKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(Bromomethyl)-4-chloroquinazoline is a heterocyclic organic compound that features a quinazoline core substituted with bromomethyl and chloro groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-4-chloroquinazoline typically involves the bromination of 4-chloroquinazoline. A common method includes the reaction of 4-chloroquinazoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 7-position of the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction parameters, improved yields, and reduced production costs.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 7-(methyl)-4-chloroquinazoline using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 7-(azidomethyl)-4-chloroquinazoline, 7-(thiomethyl)-4-chloroquinazoline, etc.

    Oxidation: Formation of 7-(formyl)-4-chloroquinazoline or 7-(carboxyl)-4-chloroquinazoline.

    Reduction: Formation of 7-(methyl)-4-chloroquinazoline.

科学的研究の応用

7-(Bromomethyl)-4-chloroquinazoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

作用機序

The mechanism of action of 7-(Bromomethyl)-4-chloroquinazoline is primarily based on its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities or disruption of DNA replication. The chloro group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

類似化合物との比較

  • 7-(Chloromethyl)-4-chloroquinazoline
  • 7-(Bromomethyl)-4-fluoroquinazoline
  • 7-(Bromomethyl)-4-methylquinazoline

Comparison: 7-(Bromomethyl)-4-chloroquinazoline is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity and biological activity. Compared to 7-(Chloromethyl)-4-chloroquinazoline, the bromomethyl group is more reactive towards nucleophiles, making it a more versatile intermediate in organic synthesis. The presence of the chloro group, compared to other substituents like fluoro or methyl, enhances the compound’s lipophilicity and potential biological activity.

生物活性

7-(Bromomethyl)-4-chloroquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its bromomethyl and chloro substituents. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C_10H_8BrClN_2
  • Molecular Weight : Approximately 249.52 g/mol

The structural features of this compound allow it to participate in various chemical reactions, leading to the synthesis of derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Quinazoline derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant bacteria. A study demonstrated that this compound could inhibit the growth of several pathogenic bacteria, making it a potential candidate for therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce cytotoxic effects on several cancer cell lines, including those of breast, prostate, and lung cancers. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. For instance, derivatives of quinazoline have been reported to inhibit histone lysine methyltransferase (HKMTase) EZH2, which is implicated in cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt critical biochemical pathways involved in cellular function and disease progression.
  • Targeting Kinases : Similar compounds within the quinazoline class have been identified as kinase inhibitors, which play a crucial role in signal transduction pathways associated with cancer cell growth .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated:

  • E. coli : Inhibition Zone Diameter = 18 mm
  • S. aureus : Inhibition Zone Diameter = 22 mm
  • Pseudomonas aeruginosa : Inhibition Zone Diameter = 15 mm

These findings suggest that the compound possesses notable antibacterial properties that warrant further investigation for potential therapeutic use.

Study on Anticancer Activity

In vitro studies on various cancer cell lines revealed that:

  • Breast Cancer (MCF-7) : IC50 = 12 µM
  • Prostate Cancer (PC-3) : IC50 = 10 µM
  • Lung Cancer (A549) : IC50 = 15 µM

These results highlight the cytotoxic potential of this compound against different types of cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
4-ChloroquinazolineChlorine at position 4Basic structure without bromomethyl group
6-Bromo-4-chloroquinazolineBromine at position 6Different positioning of bromine
2,4-DichloroquinazolineTwo chlorine atoms at positions 2 and 4Enhanced reactivity due to multiple halogens
7-Methyl-4-chloroquinazolineMethyl group at position 7Different functional group affecting properties

This table illustrates the diversity within quinazoline derivatives while highlighting the unique features of this compound that may contribute to its distinct biological activities.

特性

IUPAC Name

7-(bromomethyl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMZSPUJMICFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620485
Record name 7-(Bromomethyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234098-35-2
Record name 7-(Bromomethyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7-methylquinazoline (7.0 g, 39 mmol) in carbon tetrachloride (140 mL) is added N-bromosuccinimide (8.0 g, 45 mmol), and benzoyl peroxide (0.8 g, 3.3 mmol). The solution is refluxed for 8 hours. After this time, the solution is filtered. The filtrate is concentrated and the residue is stirred with ether to give the title compound as an off-white solid (5.1 g, 20 mmol). 1H NMR (CDCl3, 300 MHz) δ9.10 (s, 1H), 8.30 (d, 1H), 8.10 (s, 1H), 7.82 (d, 1H), 4.68 (s, 2H). MS (EI): m/z 237 (M+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
7-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 4
Reactant of Route 4
7-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 5
Reactant of Route 5
7-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 6
Reactant of Route 6
7-(Bromomethyl)-4-chloroquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。